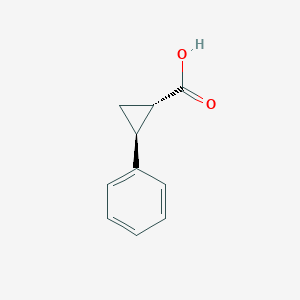
4-methoxycyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxycyclohexane-1-carbonitrile is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of 4-methoxycyclohexane-1-carbonitrile has been reported in the context of spirotetramat production . The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .Molecular Structure Analysis
The molecular structure of 4-methoxycyclohexane-1-carbonitrile consists of a cyclohexane ring with a methoxy group (OCH3) and a nitrile group (CN) attached . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
In the synthesis of spirotetramat, 4-methoxycyclohexane-1-carbonitrile undergoes a series of reactions including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Wissenschaftliche Forschungsanwendungen
Spirotetramat Synthesis
Spirotetramat, a second-generation insecticide developed by Bayer CropScience, is synthesized from 4-methoxycyclohexane-1-carbonitrile. The key intermediate, cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione , is obtained through catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction. Spirotetramat exhibits excellent efficacy and safety for crops, with unique two-way internal absorption properties that prevent pests’ egg hatching and larval development on roots and leaves. Its long-lasting effect can control pests for up to two months .
Zukünftige Richtungen
Spirotetramat, a second-generation insecticide, is synthesized using 4-methoxycyclohexane-1-carbonitrile as a starting material . Spirotetramat has a good efficacy and safety for crops, and it has prominent applications and market prospects . Therefore, the future directions of 4-methoxycyclohexane-1-carbonitrile could be tied to its use in the synthesis of spirotetramat and other similar compounds .
Wirkmechanismus
Target of Action
4-Methoxycyclohexane-1-carbonitrile is a key intermediate in the synthesis of spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat targets pests on crops, effectively preventing egg hatching and larval development .
Mode of Action
The compound interacts with its targets through a multi-step reaction sequence including N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation . This process results in the formation of spirotetramat .
Biochemical Pathways
The biochemical pathways affected by 4-methoxycyclohexane-1-carbonitrile involve the synthesis of spirotetramat . The downstream effects include the prevention of egg hatching and larval development in pests .
Pharmacokinetics
The synthesized spirotetramat has unique two-way internal absorption and transport properties , which could be influenced by the properties of the intermediate compound.
Result of Action
The result of the action of 4-methoxycyclohexane-1-carbonitrile is the synthesis of spirotetramat , which has a broad-spectrum insecticidal efficacy . It can effectively control pests for as long as two months .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-methoxycyclohexane-1-carbonitrile can be achieved through a multi-step process involving the conversion of readily available starting materials.", "Starting Materials": [ "4-methoxycyclohexanone", "sodium cyanide", "sulfuric acid", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium sulfate", "water" ], "Reaction": [ "Step 1: Conversion of 4-methoxycyclohexanone to 4-methoxycyclohexanone oxime using hydroxylamine hydrochloride and sodium acetate in methanol.", "Step 2: Conversion of 4-methoxycyclohexanone oxime to 4-methoxycyclohexanone oxime methyl ether using methanol and sulfuric acid.", "Step 3: Conversion of 4-methoxycyclohexanone oxime methyl ether to 4-methoxycyclohexanone cyanohydrin using sodium cyanide and sulfuric acid.", "Step 4: Conversion of 4-methoxycyclohexanone cyanohydrin to 4-methoxycyclohexane-1-carbonitrile using sodium hydroxide and water.", "Step 5: Purification of the product using hydrochloric acid and sodium sulfate." ] } | |
CAS-Nummer |
54267-96-8 |
Produktname |
4-methoxycyclohexane-1-carbonitrile |
Molekularformel |
C8H13NO |
Molekulargewicht |
139.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)
